1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine

Lipophilicity Drug Design CNS Penetration

1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine (CAS 20361-31-3) is a synthetic benzazepine derivative characterized by a bicyclic core consisting of a benzene ring fused to a seven-membered azepine ring, with a phenyl substituent at position 1 and an N-allyl group at position Unlike its extensively studied 7,8-dihydroxy congeners (e.g., SKF-38393 and SKF-77434), this compound lacks the catechol moiety, resulting in a molecular formula of C19H21N and a molecular weight of 263.38 g/mol. The compound is currently available from specialty chemical suppliers for research purposes, with a documented melting point range of 65–68 °C and predicted boiling point of 382.8 °C.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 20361-31-3
Cat. No. B13723746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine
CAS20361-31-3
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC2=CC=CC=C2C(C1)C3=CC=CC=C3
InChIInChI=1S/C19H21N/c1-2-13-20-14-12-17-10-6-7-11-18(17)19(15-20)16-8-4-3-5-9-16/h2-11,19H,1,12-15H2
InChIKeySOOKFCWCHCJXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine (CAS 20361-31-3): Core Benzazepine Scaffold Profile


1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine (CAS 20361-31-3) is a synthetic benzazepine derivative characterized by a bicyclic core consisting of a benzene ring fused to a seven-membered azepine ring, with a phenyl substituent at position 1 and an N-allyl group at position 3. Unlike its extensively studied 7,8-dihydroxy congeners (e.g., SKF-38393 and SKF-77434), this compound lacks the catechol moiety, resulting in a molecular formula of C19H21N and a molecular weight of 263.38 g/mol [1]. The compound is currently available from specialty chemical suppliers for research purposes, with a documented melting point range of 65–68 °C and predicted boiling point of 382.8 °C .

Why 7,8-Dihydroxybenzazepines Cannot Substitute for CAS 20361-31-3 in Research Applications


Substituting the 7,8-dihydroxy analogs (SKF-38393, SKF-77434) for 1-N-allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine is problematic because the catecholic 7,8-diol group is a critical pharmacophore for D1 dopamine receptor binding. The catechol fragment mediates essential hydrogen-bonding interactions with serine residues in the dopamine D1 receptor, and its removal abolishes D1 agonism [1]. Consequently, compounds with and without the catechol moiety belong to fundamentally distinct pharmacological classes. Their physicochemical properties also diverge substantially: the des-hydroxy scaffold exhibits markedly higher lipophilicity (XLogP = 4.4) compared to the diol analogs (XLogP = 2.38–3.6) [2][3], affecting solubility, permeability, and non-specific binding profiles in biological assays.

Quantitative Differentiation Evidence for CAS 20361-31-3 vs. 7,8-Dihydroxybenzazepine Analogs


Lipophilicity Advantage: XLogP 4.4 vs 2.38–3.6 for 7,8-Dihydroxy Analogs

The target compound exhibits an XLogP3 value of 4.4 [1], which is 1.8 log units higher than SKF-38393 (XLogP 2.38) [2] and 0.8 log units above SKF-77434 (XLogP3 3.6) [3]. This represents substantially increased lipophilicity, affecting membrane permeability, tissue distribution, and non-specific binding profiles.

Lipophilicity Drug Design CNS Penetration

Zero Hydrogen Bond Donors: Minimized Hydrogen-Bonding Liability vs. 2–3 Donors in Hydroxylated Analogs

The target compound contains zero hydrogen bond donors (HBD = 0) [1], compared to 3 HBD for SKF-38393 and 2 HBD for SKF-77434 [2][3]. The absence of hydroxyl groups reduces total polar surface area and eliminates strong hydrogen-bonding capacity, favoring passive membrane diffusion over paracellular or transporter-mediated permeation routes.

Hydrogen Bonding Drug-likeness Permeability

Pharmacological Selectivity: Absence of D1 Dopamine Receptor Agonism Due to Missing Catechol Pharmacophore

The catechol (7,8-diol) moiety is an essential pharmacophore for high-affinity D1 receptor binding in the 1-phenylbenzazepine class; the 8-hydroxyl group is confirmed crucial for D1 receptor interaction, and SAR demonstrates that removal of the catechol fragment eliminates dopaminergic activity [1]. While 7,8-dihydroxy analogs demonstrate significant D1 receptor binding (SKF-77434 IC50 19.7 nM at D1-like [2]; SKF-38393 IC50 ~110 nM [3]), the target compound lacks this essential pharmacophore. Direct binding data for CAS 20361-31-3 is not publicly available, but class-level SAR predicts negligible D1 receptor affinity.

Dopamine D1 Receptor Structure-Activity Relationship

Procurement Cost Advantage: 43% Lower per-100mg Price than N-Allyl-(±)-SKF-38393 Hydrobromide

From Santa Cruz Biotechnology, the target compound (CAS 20361-31-3) is priced at $535 per 100 mg , while the N-allyl-7,8-dihydroxy analog (N-Allyl-(±)-SKF-38393 hydrobromide, CAS 300561-58-4) is priced at $940 per 100 mg from the same supplier . This represents a $405 absolute saving and a 43% cost reduction for the des-hydroxy scaffold, attributed to reduced synthetic complexity and avoidance of multi-step hydroxylation and chiral resolution procedures.

Procurement Cost Efficiency Research Tool

The N-Allyl Group as a Versatile Synthetic Handle for Downstream Derivatization and Labeling

The N-allyl substituent on CAS 20361-31-3 provides a unique reactive handle not available on N-methyl benzazepines such as SKF-38393. The terminal alkene enables thiol-ene click chemistry, cross-metathesis, catalytic hydrogenation (to N-propyl), hydroboration, and epoxidation [1][2]. While SKF-77434 also bears an N-allyl group, its coexisting catechol moiety is oxidation-sensitive and can undergo unwanted redox side reactions during allyl modification, complicating derivatization chemistry. In contrast, the fully deoxygenated aromatic ring of the target compound provides an oxidation-resistant scaffold for clean allyl functionalization.

Synthetic Chemistry Derivatization Chemical Toolbox

Optimal Research and Procurement Scenarios for 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine (CAS 20361-31-3)


Inactive Matched-Pair Control for D1 Dopamine Receptor Pharmacology Studies

When investigating D1 receptor-mediated effects with agonists such as SKF-38393 or SKF-77434, CAS 20361-31-3 serves as an ideal inactive matched-pair control. The compound maintains the identical benzazepine core and N-allyl substitution as the active analogs but lacks the catechol pharmacophore, confirming those effects as specifically D1 receptor-dependent rather than scaffold-mediated off-target activities [1]. This application is supported by the established SAR showing catechol is essential for D1 binding affinity.

Lipophilic Scaffold for CNS Penetration and Pharmacokinetic Optimization

The compound's XLogP of 4.4 (versus 2.38–3.6 for diol analogs) and zero hydrogen bond donor count make it a superior starting point for designing CNS-penetrant molecules that require high passive permeability [1][2]. Researchers optimizing blood-brain barrier penetration can use this scaffold as a baseline to assess the impact of introducing polar substituents on CNS exposure, without confounding D1 pharmacology.

Cost-Efficient Precursor for Large-Scale Synthesis of Benzazepine Libraries

At $535/100 mg—a 43% cost saving versus the N-allyl diol analog—CAS 20361-31-3 enables cost-effective synthesis of diverse benzazepine libraries for high-throughput screening campaigns [1]. The N-allyl group provides a versatile handle for late-stage diversification, while the absence of oxidation-prone catechol groups simplifies purification and improves yields during parallel synthesis.

Radiolabeling Precursor for Tritiated or 11C-Labeled Benzazepine Tracers

The terminal alkene of the N-allyl group can be selectively reduced with tritium gas to yield [3H]-labeled N-propyl benzazepine, or subjected to hydroboration for 11C-methylation, enabling the preparation of radiotracers for receptor occupancy or pharmacokinetic studies [1]. The absence of competing redox-active catechol functionality ensures high radiochemical purity and simplifies purification of the labeled product.

Quote Request

Request a Quote for 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.